Dopamine-PEG-NH2

Description

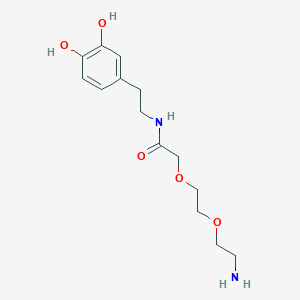

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O5 |

|---|---|

Molecular Weight |

298.33 g/mol |

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |

InChI |

InChI=1S/C14H22N2O5/c15-4-6-20-7-8-21-10-14(19)16-5-3-11-1-2-12(17)13(18)9-11/h1-2,9,17-18H,3-8,10,15H2,(H,16,19) |

InChI Key |

YWGZQBVWFARKFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)COCCOCCN)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dopamine Peg Nh2 and Derivatives

Strategies for Amide Bond Formation between Dopamine (B1211576) and PEG-NH2 Precursors

The creation of an amide linkage is a cornerstone of Dopamine-PEG-NH2 synthesis. This covalent bond provides stability to the resulting conjugate.

Carbodiimide-Mediated Coupling Approaches

A prevalent and versatile method for forging the amide bond between dopamine and amine-terminated PEG (PEG-NH2) involves carbodiimide (B86325) chemistry. thermofisher.com This approach activates the carboxylic acid group of a dopamine precursor or a PEG derivative bearing a carboxyl group, rendering it susceptible to nucleophilic attack by the primary amine of the other reactant.

A widely used carbodiimide is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comnih.govdovepress.com The process unfolds in a two-step manner:

Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. rsc.org

Coupling: This intermediate can directly react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester. thermofisher.comrsc.org This amine-reactive ester then efficiently reacts with the primary amine of the other molecule to yield a stable amide bond. cd-bioparticles.net

This EDC/NHS coupling chemistry is frequently employed to graft dopamine onto various polymer backbones, including those modified with PEG. nih.govdovepress.com For instance, dopamine can be conjugated to a carboxylated PEG chain, or conversely, a carboxyl-containing dopamine derivative can be linked to a PEG-NH2 chain. The reaction is typically carried out in aqueous solutions or organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The pH of the reaction is a critical parameter, with EDC crosslinking being most effective under acidic conditions (around pH 4.5), while the reaction of NHS esters with amines is favored at a pH of 7-9.

| Coupling Agent | Co-reagent | Key Features |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-hydroxysuccinimide) or Sulfo-NHS | Water-soluble, forms stable amine-reactive NHS ester, high coupling efficiency. thermofisher.comnih.govdovepress.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | None typically required, but can be used with NHS | Primarily used in organic synthesis due to its insolubility in water. thermofisher.com |

Active Ester and Other Amidation Techniques

Beyond carbodiimide-mediated reactions, other amidation techniques leveraging "active esters" are also employed. These methods involve pre-activating a carboxylic acid to form a more reactive species that readily undergoes aminolysis.

One such strategy involves the use of N,N'-dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate, which can then be converted to a more stable active ester. iu.edu Another approach utilizes resin-bound active esters, which can simplify purification as the excess reagents and byproducts are bound to the solid support. biotage.co.jp

Furthermore, direct reactions between an amine-terminated PEG and a dopamine derivative containing a pre-activated ester, such as an NHS ester, can be performed. cd-bioparticles.net This method bypasses the in-situ activation step required in carbodiimide chemistry.

One-Pot and Multistep Synthetic Routes to this compound

The synthesis of this compound can be accomplished through either one-pot or multistep procedures, each offering distinct advantages.

One-pot synthesis offers a streamlined and efficient approach. In this method, dopamine and an amine-terminated PEG are combined in a single reaction vessel, often under conditions that promote the self-polymerization of dopamine. aip.orgaip.orgnih.gov For example, very small polydopamine-polyethylene glycol (PDA-PEG) nanoparticles can be prepared in a single step by mixing dopamine and amine-terminated PEG in an aqueous buffer at a slightly basic pH (around 8.5). aip.orgaip.org This process can be influenced by the presence of an oxidizing agent like dissolved oxygen or hydrogen peroxide to facilitate dopamine polymerization. rsc.orgmdpi.com One-pot methods are advantageous due to their simplicity and reduced number of purification steps. nih.gov

Multistep synthesis , on the other hand, provides greater control over the final product's structure and purity. A common multistep route involves:

Synthesis of a functionalized PEG precursor: This may involve converting a PEG-diol to a diamino-PEG (H2N-PEG-NH2). One method to achieve this is by reacting the PEG with mesyl chloride to create a good leaving group, followed by reaction with sodium azide (B81097) and subsequent reduction to the amine. researchgate.net

Activation of a carboxylic acid: Either a dopamine derivative with a carboxylic acid is activated, or a carboxylated PEG is activated using reagents like EDC/NHS. atlantis-press.com

Conjugation: The activated species is then reacted with the corresponding amine-containing molecule to form the final this compound conjugate. atlantis-press.com

While more laborious, multistep syntheses allow for the purification of intermediates at each stage, leading to a well-defined final product.

Control of Reaction Conditions and Optimization for Conjugate Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound conjugates. Several factors significantly influence the outcome of the synthesis:

pH: The pH of the reaction medium is crucial for both carbodiimide coupling and dopamine polymerization. As mentioned, EDC activation is most efficient at a slightly acidic pH, while the subsequent amidation with an NHS ester is favored at a neutral to slightly basic pH. For one-pot syntheses involving dopamine polymerization, a pH of approximately 8.5 is commonly used. aip.orgrsc.org

Stoichiometry of Reactants: The molar ratio of dopamine, PEG-NH2, and coupling agents must be carefully controlled. For instance, in carbodiimide reactions, an excess of the amine component may be used to drive the reaction to completion. In one-pot polymerizations, the ratio of dopamine to PEG can influence the size and properties of the resulting nanoparticles. nih.gov

Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction. Aqueous buffers are often used for biocompatibility, while organic solvents like DMF and DMSO are employed when reactants are not water-soluble.

Temperature and Reaction Time: These parameters are optimized to ensure the reaction proceeds to completion without causing degradation of the reactants or products. Reactions are often monitored using techniques like TLC or LC-MS to determine the optimal reaction time.

Purification: After the reaction, purification is essential to remove unreacted starting materials, byproducts, and coupling agents. Common purification techniques include dialysis, gel filtration chromatography (e.g., Sephadex G-75), and precipitation. aip.orgaip.org

| Parameter | Optimal Range/Condition | Rationale |

| pH (EDC/NHS coupling) | Activation: ~4.5; Coupling: 7-9 | Maximizes efficiency of EDC activation and subsequent reaction of NHS ester with amine. |

| pH (Dopamine polymerization) | ~8.5 | Promotes the oxidative self-polymerization of dopamine. aip.orgrsc.org |

| Solvent | Aqueous buffers, DMF, DMSO | Depends on the solubility of the reactants. |

| Purification Method | Dialysis, Gel Filtration, Precipitation | Removes impurities to yield a pure product. aip.orgaip.org |

Derivatization of this compound for Advanced Functionalization

The terminal amine group of this compound serves as a versatile handle for further chemical modifications, allowing for the attachment of a wide array of functional molecules.

Further Conjugation via the Terminal Amine Moiety

The primary amine at the terminus of the PEG chain is nucleophilic and can readily participate in various conjugation reactions. This enables the covalent attachment of biomolecules, targeting ligands, or imaging agents.

Common strategies for conjugating molecules to the terminal amine include:

Amide Bond Formation: Similar to the initial synthesis, the terminal amine can be reacted with a molecule containing a carboxylic acid using carbodiimide chemistry (EDC/NHS) to form a stable amide bond. nih.govdovepress.com This is a widely used method for attaching proteins, peptides, and other biomolecules.

Schiff Base Formation: The amine group can react with an aldehyde or ketone to form a Schiff base (imine). This reaction is reversible but can be stabilized by reduction to a secondary amine. nih.gov

Michael Addition: The amine can undergo a Michael addition reaction with an α,β-unsaturated carbonyl compound. researchgate.net

Isothiocyanate Chemistry: The amine can react with an isothiocyanate-functionalized molecule to form a stable thiourea (B124793) linkage. This is a common method for attaching fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) and rhodamine isothiocyanate (RITC). aip.org

This ability to further functionalize this compound is crucial for creating multifunctional materials for targeted drug delivery, bioimaging, and tissue engineering applications. For example, a targeting ligand like folic acid can be conjugated to the terminal amine to direct the conjugate to cancer cells that overexpress the folate receptor. researchgate.net

Modification of Catechol Moieties

The catechol group, consisting of two adjacent hydroxyl groups on a benzene (B151609) ring, is the defining functional moiety of the dopamine component in this compound. This group is responsible for many of the unique adhesive and reactive properties of the conjugate, but its high reactivity also presents significant synthetic challenges. The catechol moiety is readily oxidized, particularly under neutral to basic pH conditions, to form a highly reactive quinone. nih.govnih.gov This quinone can subsequently undergo polymerization or react with available nucleophiles, complicating synthetic procedures that require stable and predictable reactions. nih.govresearchgate.net Therefore, synthetic strategies involving this compound and its derivatives must carefully manage the reactivity of the catechol group, typically through one of two main approaches: the use of protecting groups or the controlled chemical modification and cross-linking of the catechol itself.

A primary challenge in the chemical manipulation of dopamine is its propensity for oxidation to dopamine quinone, which can lead to self-polymerization or undesired side reactions with amino or sulfhydryl groups. nih.gov To achieve specific modifications, the catechol hydroxyls often require protection. nih.govgoogle.com This strategy involves temporarily masking the hydroxyl groups to render them inert during subsequent reaction steps, followed by a deprotection step to restore their function. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. nih.govacs.org

Conversely, the inherent reactivity of the catechol group can be harnessed for specific applications, such as hydrogel formation or surface functionalization. nih.govberkeley.edu This is typically achieved by intentionally oxidizing the catechol to a quinone, which then acts as a reactive intermediate for cross-linking or covalent bonding. researchgate.netacs.org

Protecting the catechol group is essential when performing chemical modifications on other parts of the this compound molecule, such as the terminal amine. A variety of protecting groups have been successfully employed, each with distinct characteristics.

Acetonide Protection: The acetonide group is particularly useful as it protects both hydroxyl groups simultaneously by forming a five-membered ring (a dimethylbenzo nih.govCurrent time information in Bangalore, IN.dioxole structure). acs.org It is known for being stable in the presence of strong bases and weak acids, and its removal (deprotection) is clean, typically yielding only acetone (B3395972) as a byproduct. nih.gov However, direct acetonide protection of dopamine is problematic due to a potential side reaction known as the Pictet-Spengler condensation, which can form isoquinoline (B145761) byproducts. nih.govgoogle.com To circumvent this, a common strategy involves first protecting the amine group of dopamine with a suitable group, such as Phthaloyl (Phth), Fluorenylmethyloxycarbonyl (Fmoc), or trifluoroacetyl, before proceeding with the acetonide protection of the catechol. nih.gov

Borate (B1201080) Protection: Boronic acids or borate salts like sodium tetraborate (B1243019) can form a reversible complex with the catechol group. acs.org This complexation effectively shields the catechol from self-oxidative polymerization, especially under the basic conditions required for certain reactions. acs.org

Ether and Silyl (B83357) Derivatives: Other strategies include converting the hydroxyls into methyl ethers, t-butyldimethylsilyl (TBDMS) ethers, or cyclic ethyl orthoformates. nih.govacs.orgacs.org While effective, some of these groups can introduce steric hindrance that may impede subsequent reactions on the aromatic ring. acs.org For instance, simple ether protecting groups were found to hinder iridium-catalyzed C-H borylation of levodopa, a related catechol-containing molecule. acs.org

The following table summarizes common protecting groups for the catechol moiety of dopamine.

Table 1: Protecting Groups for Dopamine's Catechol Moiety

| Protecting Group | Structure of Protected Moiety | Key Features & Conditions | Citations |

|---|---|---|---|

| Acetonide | 2,2-dimethylbenzo nih.govCurrent time information in Bangalore, IN.dioxole | Stable to strong bases and weak acids. Deprotection with mild acid yields acetone. Requires pre-protection of the amine group to avoid Pictet-Spengler side reaction. | nih.govgoogle.comacs.org |

| Borate Ester | Catechol-borate complex | Used to prevent self-oxidative polymerization under basic conditions. Forms a reversible complex. | acs.org |

| Methyl Ether | 1,2-dimethoxybenzene | Can introduce steric hindrance, affecting subsequent reactions on the aromatic ring. | nih.govacs.org |

| t-Butyldimethylsilyl (TBDMS) | 1,2-bis((tert-butyldimethylsilyl)oxy)benzene | A common silyl ether protecting group. | nih.govacs.org |

| Cyclic Ethyl Orthoformate | | An alternative cyclic protecting group. | google.comacs.org |

Direct Chemical Modification and Cross-Linking Reactions

Instead of being protected, the catechol moiety can be directly modified to serve as a reactive handle for cross-linking polymers into hydrogels or for covalent attachment to surfaces. These reactions almost universally proceed through the initial oxidation of the catechol to its quinone form.

Oxidation to Quinone: The conversion of the catechol to a highly reactive o-quinone is the key activating step. nih.gov This oxidation can be initiated by chemical oxidants like sodium periodate (B1199274) (NaIO₄), enzymes such as tyrosinase or peroxidase, or simply by exposure to alkaline pH in the presence of oxygen. researchgate.netnih.gov The resulting quinone is an electrophile that is susceptible to attack by various nucleophiles. d-nb.info

Quinone-Mediated Cross-Linking: Once formed, the quinone can participate in several cross-linking pathways. It can react with a nucleophilic group, such as the amine (-NH₂) or thiol (-SH) side chains found in proteins and on tissue surfaces, to form stable covalent bonds. researchgate.netnih.gov This is a primary mechanism for the adhesive properties of catechol-functionalized materials. Furthermore, quinone moieties can react with other catechols or quinones. d-nb.info These intermolecular reactions, which can involve C-C, C-O, or C-N coupling, lead to the formation of a cross-linked polymer network, resulting in the gelation of a solution of this compound. d-nb.info For example, PEG-DOPA hydrogels can be rapidly formed by oxidation with sodium metaperiodate. nih.gov The curing time and mechanical properties of these hydrogels are strongly dependent on factors like the concentration of the oxidant and pH. nih.govacs.org

The table below details the primary reactions used for the direct modification of the catechol group.

Table 2: Direct Modification Reactions of the Catechol Moiety

| Reaction Type | Reagents / Conditions | Resulting Function / Product | Mechanism | Citations |

|---|---|---|---|---|

| Oxidation | Sodium Periodate (NaIO₄), Tyrosinase, Peroxidase, Alkaline pH + O₂ | Formation of reactive o-quinone | Two-electron oxidation of the catechol group. | researchgate.netnih.govacs.org |

| Michael Addition | Nucleophiles (e.g., R-NH₂, R-SH) on surfaces or other polymers | Covalent bond formation, surface adhesion | The nucleophile attacks the electrophilic quinone ring. | nih.govresearchgate.netnih.gov |

| Intermolecular Cross-linking | Oxidation of multiple catechol-containing polymers | Hydrogel formation, polymer network | Quinone reacts with other quinone or catechol moieties via C-C, C-O, or C-N coupling. | nih.govd-nb.info |

| Intramolecular Cyclization | Oxidation of dopamine | Formation of melanin-like structures | The primary amine of the dopamine side-chain attacks the quinone on the same molecule. | researchgate.net |

Advanced Characterization Techniques for Dopamine Peg Nh2 Conjugates and Modified Systems

Spectroscopic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of molecules in solution. For Dopamine-PEG-NH2, ¹H NMR is particularly useful for confirming the successful conjugation of dopamine (B1211576) to the PEG-NH2 backbone.

The ¹H NMR spectrum of this compound would exhibit characteristic peaks corresponding to the protons of both the dopamine and PEG moieties.

Dopamine Protons: Aromatic protons of the catechol ring would appear in the downfield region of the spectrum, typically between 6.5 and 7.0 ppm. The methylene (B1212753) (-CH2-) protons adjacent to the aromatic ring and the amine group would also show distinct signals.

PEG Protons: The repeating ethylene (B1197577) glycol units (-CH2-CH2-O-) of the PEG chain would produce a large, characteristic signal, usually around 3.6 ppm. The protons of the terminal amine group and the linker used for conjugation would also be identifiable.

The integration of these peaks allows for the quantification of the relative number of protons, which can be used to estimate the degree of dopamine substitution on the PEG chain.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) |

| Aromatic Protons (Dopamine) | 6.5 - 7.0 |

| Methylene Protons (PEG) | ~3.6 |

| Methylene Protons (Dopamine) | 2.5 - 3.0 |

Note: The exact chemical shifts can vary depending on the solvent, the molecular weight of the PEG, and the specific conjugation chemistry used.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, providing a fingerprint of the functional groups present in the molecule. It is a valuable tool for confirming the presence of key chemical bonds in this compound.

The FTIR spectrum of a successful conjugate would show characteristic absorption bands for both dopamine and PEG.

Dopamine-Specific Bands:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponds to the hydroxyl groups of the catechol.

Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are indicative of the aromatic ring.

C-N Stretching: The presence of the amide bond formed during conjugation would be confirmed by a characteristic peak around 1640 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Amide II).

PEG-Specific Bands:

C-O-C Stretching: A strong, prominent peak around 1100 cm⁻¹ is the signature of the ether linkages in the PEG backbone.

C-H Stretching: Aliphatic C-H stretching vibrations are observed around 2880 cm⁻¹.

By comparing the FTIR spectrum of the starting materials (Dopamine and PEG-NH2) with that of the final product, the successful formation of the amide linkage and the integrity of the other functional groups can be verified.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for monitoring the oxidation state of the catechol group in dopamine.

The catechol moiety of dopamine has a characteristic absorbance maximum at approximately 280 nm. However, upon oxidation, the catechol is converted to a quinone structure, which exhibits a different absorption profile. This change in the UV-Vis spectrum can be used to assess the stability of the this compound conjugate and to detect any degradation due to oxidation. For instance, the formation of dopamine-quinone often leads to the appearance of a new absorption band at a longer wavelength, typically around 400 nm.

Monitoring the absorbance at 280 nm over time or under different conditions can provide valuable information about the stability of the catechol group within the conjugate.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of the this compound conjugate, confirming its identity and the success of the conjugation reaction.

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly used for the analysis of polymers like PEG and their conjugates. The resulting mass spectrum would show a distribution of peaks, each corresponding to a PEG chain with a slightly different number of repeating units, plus the mass of the attached dopamine molecule. This allows for the determination of the average molecular weight and the polydispersity of the conjugate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Catechol Oxidation State

Chromatographic Methods for Purity and Molecular Weight Distribution Assessment

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the characterization of the molecular weight distribution of polymeric samples like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC is primarily used to assess the purity of the conjugate.

By using a suitable stationary phase (e.g., a C18 column) and a mobile phase gradient, it is possible to separate the this compound conjugate from unreacted starting materials (dopamine and PEG-NH2) and any side products formed during the reaction. The retention time of the conjugate will differ from that of the impurities. A detector, such as a UV-Vis detector set to 280 nm (the absorbance maximum of dopamine), can be used to monitor the elution of the dopamine-containing species. A pure sample will ideally show a single, sharp peak corresponding to the this compound conjugate.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. nih.govintertek.com In the context of this compound, GPC is essential for verifying the successful conjugation of the dopamine moiety to the polyethylene (B3416737) glycol (PEG) chain and for assessing the purity of the resulting conjugate. researchgate.net

The principle of GPC involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with porous gel beads. intertek.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. lcms.cz By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the this compound sample can be accurately determined. intertek.com This analysis confirms the formation of the desired conjugate and can identify the presence of any unreacted PEG-NH2 or other impurities. lcms.cz For instance, studies have used GPC to confirm the molecular weight of block copolymers like MPEG-b-PCL before surface modification with dopamine, ensuring the base polymer meets specifications. nih.gov

Mechanistic Investigations of Dopamine Peg Nh2 Interactions at Research Interfaces

Oxidative Polymerization of Dopamine (B1211576) Moieties on Surfaces

The deposition of Dopamine-PEG-NH2 onto a substrate is primarily achieved through the oxidative polymerization of the dopamine moiety, resulting in a thin, adherent film of polydopamine (PDA) that incorporates the PEG-NH2 chain. This process, inspired by the adhesive proteins found in mussels, can occur on a wide variety of organic and inorganic materials. rsc.orgmdpi.com The self-polymerization of dopamine is a complex process that is believed to be initiated by the oxidation of dopamine to dopamine-quinone in an alkaline aqueous solution. mdpi.com This is typically achieved in a Tris-HCl buffer with a pH of 8.5, where dissolved oxygen acts as the oxidizing agent. mdpi.com

The reaction proceeds through a series of steps involving intramolecular cyclization, oxidation, and rearrangement to form 5,6-dihydroxyindole (B162784) (DHI). mdpi.com Both dopamine-quinone and DHI are considered key intermediates in the formation of the polydopamine film. nih.gov The polymerization process is thought to involve both non-covalent self-assembly and covalent polymerization pathways. mdpi.com One proposed mechanism involves the formation of a physical, self-assembled trimer of (dopamine)2/DHI. mdpi.com Another suggests that DHI and its oxidized form can further react to form a cross-linked polymer. mdpi.com The resulting polydopamine coating possesses a variety of reactive groups, including catechol, amine, and imine functionalities, which contribute to its adhesive properties and provide sites for secondary reactions. mdpi.commdpi.com

The kinetics of dopamine polymerization and the resulting film thickness can be influenced by several factors. The process is generally time-consuming, often requiring several hours for significant film deposition. mdpi.com However, the rate of polymerization can be accelerated through various methods. For instance, the use of ultrasound has been shown to enhance the reaction rate by promoting the formation of reactive oxygen species (ROS). rsc.org Additionally, the introduction of chemical oxidizing agents can significantly speed up the polymerization process. nih.govmdpi.com

Catechol-Mediated Adhesion Mechanisms in Material Integration

The remarkable adhesive properties of polydopamine-based coatings, including those derived from this compound, are attributed to the catechol groups of the dopamine residues. frontiersin.org These catechol moieties are capable of engaging in a multitude of interactions with a diverse range of substrates, including polymers, metals, and ceramics. rsc.org This versatility in adhesion is a key reason for the widespread use of dopamine-based surface modifications.

Covalent and Non-Covalent Interactions

The adhesion of polydopamine films is a result of a combination of covalent and non-covalent interactions. rsc.orgnih.gov The specific interactions at play depend on the chemical nature of the substrate surface. nih.gov

Non-covalent interactions are crucial for the initial and reversible adhesion to surfaces. These include:

Hydrogen Bonding: The hydroxyl groups of the catechol can act as both hydrogen bond donors and acceptors, forming strong interactions with appropriate functional groups on the substrate surface. acs.orgnih.gov

π-π Stacking: The aromatic rings of the dopamine and indole (B1671886) units can participate in π-π stacking interactions with aromatic substrates. nih.gov

Electrostatic Interactions: The amine groups in the polydopamine structure can be protonated, leading to electrostatic interactions with negatively charged surfaces. nih.govacs.org

Metal Coordination: The catechol groups can form strong coordination complexes with metal ions and metal oxide surfaces. nih.govnih.gov This is a key mechanism for adhesion to metallic substrates.

Covalent interactions lead to more permanent and robust adhesion. These interactions often occur after the initial non-covalent binding and can involve:

Michael Addition and Schiff Base Reactions: The quinone groups formed during the oxidation of dopamine are susceptible to nucleophilic attack. Amine and thiol groups on a substrate surface can react with these quinones via Michael addition or form Schiff bases, resulting in covalent bond formation. nih.govacs.org

The interplay of these various covalent and non-covalent interactions allows polydopamine to form stable and conformal coatings on a vast array of materials. researchgate.net

Influence of Environmental Parameters on Adhesion (e.g., pH, Oxidants)

The adhesion of polydopamine coatings is highly sensitive to environmental parameters, particularly pH and the presence of oxidizing agents. frontiersin.orgacs.org

pH: The pH of the deposition solution plays a critical role in both the polymerization process and the subsequent adhesion. acs.org

Alkaline pH (typically ~8.5): This is the most common condition for dopamine polymerization. mdpi.com At this pH, the catechol groups are more readily oxidized, leading to the formation of the adhesive polydopamine film. acs.org However, at very high pH values, auto-oxidation can be too rapid, potentially leading to the formation of less adhesive aggregates in solution rather than a uniform surface coating. nih.gov

Acidic pH: Under acidic conditions, the oxidation of dopamine is significantly slower. nih.gov This can be advantageous for controlling the deposition process. While the polymerization is retarded, the catechol groups remain in their reduced form, which is optimal for certain non-covalent interactions, such as hydrogen bonding and metal coordination with specific surfaces. nih.gov For instance, the adhesion of mussel foot proteins to mica surfaces has been shown to be stronger at a lower pH. nih.gov However, for adhesion to biological substrates rich in nucleophiles, a more neutral to slightly alkaline pH is generally preferred to facilitate covalent bond formation. acs.org

Oxidants: The type and concentration of the oxidizing agent can have a profound impact on the properties of the resulting polydopamine film. researchgate.net

Dissolved Oxygen: This is the most common and mildest oxidant, leading to a relatively slow and controlled polymerization. nih.gov

Chemical Oxidants: The use of stronger oxidants like sodium periodate (B1199274) (NaIO4), ammonium (B1175870) persulfate, or copper sulfate (B86663) can dramatically accelerate the film formation. nih.govmdpi.com For example, NaIO4 can lead to the rapid generation of dopamine-quinone, resulting in a faster deposition of the polydopamine film. mdpi.com The choice of oxidant can also influence the morphology and homogeneity of the coating. For instance, NaIO4 has been reported to produce more homogeneous films compared to CuSO4 at certain concentrations. nih.gov

| Parameter | Effect on Adhesion | Research Findings |

| pH | Influences oxidation rate and interfacial interactions. | Alkaline pH (~8.5) promotes oxidative polymerization. mdpi.com Acidic pH can enhance adhesion to certain inorganic surfaces by preserving catechol groups. nih.gov Adhesion to biological tissues is often optimal around neutral pH. acs.org |

| Oxidants | Accelerate polymerization and affect film properties. | Sodium periodate (NaIO4) can lead to faster and more homogeneous film formation compared to autoxidation. mdpi.com The choice of oxidant can alter the chemical structure and roughness of the polydopamine coating. nih.govresearchgate.net |

Bioconjugation Kinetics and Efficiency with Amine Functionality

The terminal amine (-NH2) group of this compound serves as a versatile anchor point for the covalent attachment of a wide range of biomolecules, a process known as bioconjugation. This capability is essential for creating functional surfaces for applications such as biosensing, targeted drug delivery, and tissue engineering. The polydopamine layer itself, with its inherent amine and catechol/quinone groups, also offers sites for bioconjugation. mdpi.comnih.gov

The kinetics and efficiency of bioconjugation to the amine functionality are influenced by several factors, including the reaction chemistry employed, the steric hindrance from the PEG chain, and the reaction conditions. Common bioconjugation strategies for amine groups include:

N-Hydroxysuccinimide (NHS) Ester Chemistry: This is a widely used method for coupling carboxylic acid-containing molecules to primary amines. The reaction is typically efficient under mild pH conditions (pH 7-9) and results in a stable amide bond. The efficiency of this reaction can be influenced by the accessibility of the amine group at the end of the PEG chain. nih.gov

Schiff Base Formation: Aldehyde-containing molecules can react with the amine group to form a Schiff base (an imine). This reaction is reversible, but the resulting linkage can be stabilized by reduction with agents like sodium borohydride (B1222165) to form a stable secondary amine. acs.org

Squaric Acid Ester Chemistry: Dimethyl squarate can react sequentially with two different amine-containing molecules, providing a method for crosslinking or attaching complex molecules to the amine terminus of this compound. mdpi.com

| Conjugation Chemistry | Reactive Groups | Resulting Bond | Key Considerations |

| NHS Ester Chemistry | Amine + NHS-activated carboxyl | Amide | Efficient at pH 7-9; potential for hydrolysis of NHS ester. nih.gov |

| Schiff Base Formation | Amine + Aldehyde | Imine (reducible to secondary amine) | Reversible reaction; requires a subsequent reduction step for stabilization. acs.org |

| Squaric Acid Esters | Amine + Squaric acid ester | Squaramide | Allows for sequential addition of two different amine-containing molecules. mdpi.com |

Ligand-Receptor Binding Dynamics in In Vitro Studies

In specific research applications, particularly those related to neuroscience and targeted drug delivery, the dopamine moiety of this compound can be explored for its potential to interact with dopamine receptors. While the primary function of the dopamine component is often for adhesion, its structural similarity to the neurotransmitter dopamine raises the possibility of it acting as a ligand for dopamine receptors, such as the D2 receptor (D2DR). acs.org

Recent in vitro studies have investigated the binding dynamics of polydopamine-coated nanoparticles with dopamine receptors. It has been demonstrated that nanoparticles coated with polydopamine can bind to recombinant and cellular D2DR. acs.org This interaction appears to be mediated by both the catechol and amine groups present in the polydopamine structure. researchgate.net The binding of these nanoparticles to D2DR can facilitate their cellular uptake in D2DR-expressing cells. acs.org

The PEG chain in this compound would likely modulate this interaction. The length and density of the PEG chains could influence the accessibility of the dopamine moiety to the receptor binding pocket. A longer or denser PEG layer might sterically hinder the dopamine from effectively binding to the receptor. Conversely, a shorter or less dense PEG layer could allow for more significant ligand-receptor interactions.

It is important to note that the affinity of the polymerized dopamine within a coating for dopamine receptors is likely to be different from that of free dopamine. The immobilization and potential conformational changes of the dopamine moiety upon polymerization will affect its binding kinetics. In vitro assays, such as radioligand binding assays and fluorescence microscopy, are crucial for characterizing these interactions and determining the binding affinity (Ki) and selectivity for different dopamine receptor subtypes. preprints.orgnih.gov

These investigations into the ligand-receptor binding dynamics of this compound are critical for the development of targeted therapeutic and diagnostic agents that can specifically interact with dopamine receptor-expressing cells and tissues.

Research Applications of Dopamine Peg Nh2 in Advanced Functional Materials

Surface Engineering of Biomaterials for Enhanced Biocompatibility Studies

The ability of Dopamine-PEG-NH2 to form stable coatings on a wide array of substrates is a cornerstone of its utility in surface engineering. The dopamine (B1211576) moiety mimics the adhesive proteins found in mussels, enabling strong, non-covalent attachment to surfaces ranging from metals and oxides to polymers. The PEG component, a well-established biocompatible polymer, then extends from the surface, creating a hydrated layer that can be further functionalized via its terminal amine group.

The creation of surfaces that resist non-specific protein adsorption and cell attachment, a property known as antifouling, is crucial for many biomedical devices. The dense layer of hydrophilic PEG chains provided by this compound coatings effectively repels proteins and cells, thereby enhancing the biocompatibility of the underlying material. This is achieved by creating a steric barrier and a hydration layer that prevents foulants from reaching the surface.

| Substrate Material | Coating Method | Outcome |

| Titanium | Immersion in this compound solution | Increased hydrophilicity and significant reduction in protein adsorption. |

| Silicon Nitride (Si3N4) | Layer-by-layer assembly with this compound | Enhanced surface wettability and resistance to bacterial adhesion. |

| Polydimethylsiloxane (PDMS) | Plasma treatment followed by this compound coating | Transformation from a hydrophobic to a stable hydrophilic surface with long-term antifouling properties. |

While antifouling properties are often desired, in many tissue engineering applications, promoting specific cell adhesion and proliferation is the primary goal. The terminal amine group of this compound serves as a reactive handle to immobilize bioactive molecules, such as cell-adhesive peptides (e.g., RGD). By controlling the density of these immobilized ligands on a surface, researchers can precisely modulate the adhesion, spreading, and growth of specific cell types.

Detailed research findings have demonstrated that by creating micropatterned surfaces with regions of this compound and regions functionalized with RGD, it is possible to guide cell attachment to specific locations. This allows for in-depth studies of cell-surface interactions and the creation of more complex, organized cell cultures that mimic native tissue architecture.

In the field of bone tissue engineering, creating scaffolds that can support and promote the formation of new bone tissue is a key objective. The catechol groups of the dopamine anchor in this compound have been shown to chelate calcium ions, creating nucleation sites for the deposition of hydroxyapatite, the primary mineral component of bone. This process, known as biomineralization, is critical for the integration of implants and the regeneration of bone defects.

By coating three-dimensional scaffolds with this compound, researchers can create a surface that not only resists non-specific protein adsorption but also actively promotes the deposition of a bone-like mineral layer. This enhances the osteoconductivity of the scaffold, encouraging bone-forming cells (osteoblasts) to adhere, proliferate, and differentiate, ultimately leading to improved tissue regeneration.

Modulating Cell Adhesion and Proliferation in vitro

Integration into Nanoparticle Platforms for Advanced Research Probes

The surface modification of nanoparticles with this compound is a widely used strategy to improve their stability, biocompatibility, and functionality for a range of research applications. The dopamine anchor provides a simple and effective method for coating various types of nanoparticles, while the PEG chain offers a protective hydrophilic shell and a point for further functionalization.

A significant area of research focuses on the development of nanocarriers that can deliver therapeutic or imaging agents to specific cells or tissues. The terminal amine group on this compound-coated nanoparticles can be readily conjugated with targeting ligands, such as antibodies, peptides, or small molecules like folate. core.ac.uk These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells, leading to enhanced uptake of the nanoparticles. core.ac.uk

For instance, iron oxide nanoparticles modified with this compound have been further functionalized with folate to target cancer cells that overexpress the folate receptor. core.ac.uk Studies have shown that these targeted nanoparticles can effectively recognize and be taken up by folate receptor-positive cells, while showing minimal interaction with receptor-negative cells. core.ac.uk This targeting strategy is being explored for the delivery of a variety of molecules in a research context.

| Nanoparticle Core | Targeting Ligand | Research Application |

| Iron Oxide (Fe3O4) | Folate (FA) | Targeted recognition of folate receptor-positive cancer cells in vitro. core.ac.uk |

| Gold (Au) | RGD Peptide | Investigation of targeted delivery to integrin-expressing cells. |

| Mesoporous Silica | Transferrin | Study of receptor-mediated endocytosis pathways. |

Photothermal therapy (PTT) and photodynamic therapy (PDT) are emerging modalities for in vitro research that utilize light to induce cell death. In PTT, materials that can absorb light and convert it into heat are used to thermally ablate cells. In PDT, a photosensitizer generates reactive oxygen species upon light irradiation, leading to oxidative stress and cell death.

Nanoparticles coated with this compound can be engineered to incorporate photothermal or photodynamic agents. The dopamine coating itself can sometimes contribute to the photothermal effect. More commonly, the terminal amine group is used to attach photosensitizers. For example, protoporphyrin IX, a photosensitizer, has been conjugated to this compound and used to modify the surface of nanoparticles. sci-hub.ru These functionalized nanoparticles can then be used in in vitro studies to investigate the mechanisms of light-activated therapies. sci-hub.ru

Multimodal Imaging Probe Development for Cellular and Pre-clinical Research

This compound plays a crucial role in the creation of sophisticated multimodal imaging probes for both cellular and pre-clinical investigations. These probes combine multiple imaging modalities, such as magnetic resonance imaging (MRI), positron emission tomography (PET), and near-infrared fluorescence (NIRF) imaging, to provide more comprehensive and accurate diagnostic information. fortunejournals.com

The unique properties of dopamine enable its use as an anchor to coat nanoparticles, such as iron oxide nanoparticles (IONPs), which serve as the core of these multimodal probes. nih.gov For instance, IONPs can be coated with dopamine, which then allows for their encapsulation within a human serum albumin (HSA) matrix. This matrix can be further functionalized with other imaging agents, like the PET radionuclide 64Cu-DOTA and the NIRF dye Cy5.5, creating a single probe capable of MRI, PET, and NIRF imaging. nih.gov This trimodal approach allows for both in vivo and in vitro applications, offering a versatile tool for researchers.

In another design, the surface of an Au particle is functionalized with PEG for enhanced in vivo circulation time, while an Fe3O4 component is functionalized with an epidermal growth factor receptor antibody linked via PEG and dopamine for targeting specific cancer cells. nih.gov This allows for targeted imaging of cancer cells using both MRI and reflection imaging. nih.gov The ability to chelate metal ions like Gd3+ and Mn2+ to polydopamine (PDA) nanoparticles, which are subsequently modified with thiolated PEG, further expands the possibilities for creating contrast agents for MRI. frontiersin.org

The development of these multimodal probes is a significant step forward in molecular imaging, with the potential to improve the early detection and treatment of diseases like cancer. tandfonline.com By combining the strengths of different imaging techniques, researchers can obtain detailed anatomical and functional information. tandfonline.com

Design of Hydrogel Systems with Tunable Properties

This compound is instrumental in the design of hydrogel systems with tunable properties, which are highly sought after for various biomedical applications. These hydrogels can be engineered to be injectable, self-healing, and responsive to specific environmental stimuli.

Injectable and Self-Healing Hydrogel Research

The development of injectable and self-healing hydrogels is a significant area of research, with this compound playing a key role. These hydrogels can be administered in a minimally invasive manner and have the ability to repair themselves after damage, prolonging their functional lifetime.

One approach involves the creation of nanocomposite hydrogels by combining dopamine-functionalized four-arm PEG (PEG-D4) with a synthetic nanosilicate called Laponite. acs.orgnih.gov The incorporation of Laponite significantly enhances the curing rate, mechanical properties, and adhesive strength of the hydrogel due to the strong interfacial binding between dopamine and Laponite. acs.orgnih.gov These hydrogels are formed through the oxidation of the catechol group in dopamine, which leads to the formation of reactive quinone that can cross-link with other dopamine moieties and with functional groups on biological tissues. acs.orgnih.gov

Another strategy for creating self-healing hydrogels involves the use of dynamic covalent bonds, such as Schiff base linkages. mdpi.comnih.govrsc.org These bonds can form and break reversibly, allowing the hydrogel to heal after being damaged. mdpi.comnih.govrsc.org For example, hydrogels can be formed by the reaction between the amine groups of chitosan (B1678972) and the benzaldehyde (B42025) groups of difunctional poly(ethylene glycol) (DF-PEG). mdpi.comnih.gov The self-healing mechanism can also be based on non-covalent interactions, such as hydrogen bonding and π-π stacking, which are present in dopamine-containing hydrogels. mdpi.comresearchgate.netnih.gov

The table below summarizes key findings from research on injectable and self-healing hydrogels utilizing this compound and related dopamine-functionalized polymers.

| Hydrogel System | Key Components | Cross-linking Mechanism | Key Findings |

| PEG-D4/Laponite Nanocomposite | Dopamine-functionalized four-arm PEG, Laponite | Oxidation of catechol groups, interfacial binding | Enhanced curing rate, mechanical properties, and adhesive strength. acs.orgnih.gov |

| Chitosan/DF-PEG | Chitosan, Difunctional PEG | Schiff base linkage | Formation of self-healing hydrogels. mdpi.comnih.gov |

| SBMA-DA-PE | Sulfobetaine methacrylate (B99206) (SBMA), Dopamine | Non-covalent interactions (hydrogen bonding) | Transparent, conductive, self-healing, and thermoresponsive. researchgate.net |

| Hyaluronic acid-g-dopamine/rGO | Hyaluronic acid-graft-dopamine, Reduced graphene oxide | Oxidative coupling of catechol groups | Adhesive, self-healing, hemostatic, antioxidant, conductive, and photothermal. mdpi.com |

Responsive Hydrogels for Controlled Release Research (without dosage)

This compound is also utilized in the development of responsive hydrogels for controlled release research. These "smart" hydrogels can change their properties in response to specific environmental stimuli, such as pH, temperature, or the presence of certain molecules, allowing for the controlled release of encapsulated agents. mdpi.comnih.govmdpi.com

For instance, pH-responsive hydrogels can be designed to release their payload in the acidic microenvironment of a tumor. mdpi.comresearchgate.net This is often achieved by incorporating functional groups that are protonated or deprotonated at different pH values, leading to changes in the hydrogel's swelling and degradation behavior. mdpi.commdpi.com For example, hydrogels containing carboxylic acid groups will swell and release their contents at a higher rate in a basic environment due to the deprotonation of these groups and the resulting electrostatic repulsion. mdpi.com Conversely, hydrogels with amine groups will swell in acidic environments. mdpi.com

The table below highlights different types of responsive hydrogels and their release mechanisms.

| Hydrogel Type | Stimulus | Release Mechanism | Example Application |

| pH-Responsive | pH | Protonation/deprotonation of functional groups leading to swelling/degradation. mdpi.commdpi.com | Controlled release in tumor microenvironments. mdpi.com |

| Thermo-Responsive | Temperature | Phase transition of polymers like poly(N-isopropylacrylamide) (PNIPAAm). mdpi.comnih.gov | On-demand release triggered by temperature changes. mdpi.com |

| Enzyme-Responsive | Enzymes | Enzymatic degradation of the hydrogel matrix. frontiersin.org | Targeted release in the presence of specific enzymes. frontiersin.org |

Biosensing and Electrochemical Sensing Research Applications

This compound and related polydopamine-based materials are finding increasing use in the field of biosensing and electrochemical sensing due to their unique electrochemical properties and ability to be easily functionalized. mdpi.com

Enzyme Activity Sensing in Model Systems

Dopamine-based materials can be used to develop sensors for detecting enzyme activity. For example, tyrosinase, an enzyme that catalyzes the oxidation of phenols, is commonly used in dopamine biosensors. nih.gov The electrochemical detection of the products of this enzymatic reaction allows for the quantification of dopamine. nih.gov These sensors often utilize nanomaterials, such as carbon nanotubes or metallic nanoparticles, to enhance their sensitivity and selectivity. nih.govmdpi.com

Recent research has focused on developing non-enzymatic sensors to overcome the limitations of enzyme-based sensors, such as cost and stability. qeios.com These sensors often employ chemically modified electrodes that can directly detect dopamine.

The table below presents a comparison of enzymatic and non-enzymatic dopamine sensors.

| Sensor Type | Recognition Element | Transduction Method | Key Advantages | Key Challenges |

| Enzymatic | Tyrosinase | Electrochemical | High selectivity | Poor long-term stability, cost |

| Non-Enzymatic | Chemically modified electrode | Electrochemical | Good stability, lower cost | Potential for interference from other molecules |

pH-Responsive Sensing

The pH-responsive nature of dopamine-containing polymers can be harnessed for the development of pH sensors. The protonation and deprotonation of the amine and catechol groups in dopamine at different pH values can lead to changes in the electrochemical properties of the material, which can be measured to determine the pH of the surrounding environment. nih.govmdpi.comacs.org

For example, polydopamine-coated nanomaterials can be used to create pH-responsive drug delivery systems where the release of a drug is triggered by a change in pH. nih.govmdpi.com The same principle can be applied to create sensors where a change in pH results in a detectable signal. The development of such sensors is an active area of research with potential applications in various fields, including environmental monitoring and biomedical diagnostics.

Theoretical and Computational Modeling of Dopamine Peg Nh2 Systems

Molecular Dynamics Simulations of Conjugate Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. For Dopamine-PEG-NH2, MD simulations provide critical insights into the conjugate's three-dimensional structure, flexibility, and interactions with its environment, such as in an aqueous solution or near a surface.

Simulations of PEGylated molecules show that the conformation of the conjugate is highly dependent on the length and grafting density of the PEG chains. mdpi.comscispace.com In aqueous solutions, the hydrophilic PEG chain is expected to be highly dynamic, adopting a range of conformations from extended to coiled. mdpi.comresearchgate.net Computer modeling suggests that PEG chains can be distributed around a molecule's surface, effectively creating a hydrated shell that influences the conjugate's hydrodynamic radius and interactions with other molecules. researchgate.netethernet.edu.et

MD simulations of related systems, such as PEG-NH2 functionalized graphene oxide (rGO-PEG-NH2), reveal detailed dynamics at interfaces. These simulations show that the PEG-NH2 chains are mobile and that their conformation dictates how other molecules, like DNA, can interact with the underlying surface. mdpi.comresearchgate.net For a this compound conjugate, the dopamine (B1211576) moiety would be tethered to this flexible PEG chain. MD simulations can predict the probable locations and orientations of the dopamine end, showing whether it is exposed and available for interaction or shielded by the PEG chain. For instance, simulations of dopamine-decorated nanoparticles have been used to analyze the conformational dynamics of the surface-bonded dopamine ligands and their interaction with water. acs.org These studies are crucial for understanding how the conjugate will present itself for surface adhesion or protein binding.

| Interaction Energies | Quantification of forces (e.g., electrostatic, van der Waals) between the conjugate and other entities (surfaces, proteins). | Determines binding affinity and adsorption behavior. mdpi.com | AMBER, GROMACS |

Computational Approaches for Predicting Surface Adhesion and Interfacial Interactions

The dopamine component of the conjugate is inspired by the adhesive proteins found in mussels, which exhibit remarkable adhesion to a wide variety of surfaces in wet environments. Computational models are essential for dissecting the mechanisms behind this adhesion and predicting how this compound will interact with different material interfaces.

Simulations have been used to investigate the interaction mechanisms of dopamine on various surfaces, including graphene and metal oxides. rsc.org These studies reveal that the mode of interaction is highly dependent on the surface chemistry. Dopamine can engage in several types of non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic interactions (cation–π), as well as covalent bonds through Michael addition or Schiff base reactions with appropriate functional groups on a surface. nih.gov

Dominant Interfacial Interactions Modeled for Dopamine:

| Interaction Type | Description | Relevant Substrates |

|---|---|---|

| Chelation / Coordination | Dopamine's catechol group forms coordinate bonds with metal ions. | Metal oxides (e.g., Fe3O4, TiO2), metallic surfaces. mdpi.com |

| Hydrogen Bonding | Interaction between dopamine's hydroxyl groups and H-bond acceptors/donors on the surface. | SiO2, polymers, biological tissues. nih.govmdpi.com |

| π–π Stacking | Stacking interaction between the aromatic ring of dopamine and aromatic surfaces. | Graphene, carbon nanotubes. rsc.orgnih.gov |

| Covalent Linkage | Michael addition or Schiff base reaction with surface amine or thiol groups. | Functionalized polymers, proteins on tissue surfaces. nih.govacs.org |

Ligand-Protein Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. galaxyproject.org While numerous docking studies have focused on dopamine itself as a ligand for dopamine receptors, nih.govnih.govnih.gov modeling the docking of a large, flexible conjugate like this compound presents a greater challenge.

Directly docking the entire this compound conjugate is computationally intensive. A more common approach involves a multi-step process. First, the core ligand (dopamine) is docked into the protein's binding site to identify the optimal binding pose and key interactions. Then, the PEG-NH2 chain is computationally attached, and its effect on the binding is evaluated. The flexible PEG chain can introduce steric hindrance, potentially preventing the dopamine moiety from accessing the binding pocket or altering its orientation. reading.ac.uknih.gov

Studies on other PEGylated ligands, such as PEG-haloperidol, provide a valuable model for this process. reading.ac.uknih.govrsc.org In these studies, molecular docking and theoretical modeling showed that while the PEGylated drug could still bind to the D2 dopamine receptor, its affinity was reduced. reading.ac.uknih.govrsc.orgreading.ac.uk The models suggested that the bulky PEG chain forced the drug to adopt a different orientation within the binding pocket, which could explain the observed loss in potency. reading.ac.uknih.gov This dual effect of PEGylation—reducing binding affinity while simultaneously altering pharmacokinetics—is a key area of investigation where computational models are invaluable. nih.gov Similar principles would apply to this compound, where models could predict the balance between the dopamine moiety's binding energy and the potential energetic penalty imposed by the PEG chain. nih.gov

Predictive Models for Bioconjugation Efficiency and Stability

Computational models can also be used to predict the efficiency of the chemical reactions used to create the this compound conjugate and its subsequent stability. Bioconjugation involves forming a stable, covalent link between the constituent molecules. In the case of this compound, this could refer to the reaction linking dopamine to a PEG molecule or the subsequent reaction of the terminal amine group.

Predictive models for PEGylation reactions on proteins have been developed that consider factors like the pKa and solvent accessibility of reactive amine groups (e.g., on lysine (B10760008) residues) to predict site-specific reaction rates. researchgate.netpsu.edu A similar approach could model the conjugation of dopamine to a PEG linker, predicting the reaction's likelihood and yield under different conditions (e.g., pH).

Furthermore, the stability of the final conjugate is a critical parameter. Dopamine itself can be reactive and prone to oxidation and degradation. acs.org Energetic modeling studies have been used to understand the decomposition mechanisms of dopamine when used as a surface anchor. acs.org Such models can predict the stability of the this compound conjugate by evaluating the integrity of the dopamine catechol group and the stability of the linker connecting it to the PEG chain under various physiological or environmental conditions. For instance, in vitro release studies of PEG-dopamine conjugates have shown that the hydrolysis of the linker bond is pH-dependent, a behavior that can be modeled and predicted to optimize drug delivery systems. researchgate.net

Challenges and Future Research Trajectories for Dopamine Peg Nh2

Advancements in Scalable and Sustainable Synthetic Methodologies

The broader application of Dopamine-PEG-NH2 is contingent upon the development of scalable and sustainable synthetic methods. Current research is focused on moving away from traditional multi-step, resource-intensive processes towards more efficient and environmentally friendly approaches.

A significant advancement is the development of one-step synthesis procedures in aqueous solutions at room temperature. aip.org This method, which involves the polymerization of dopamine (B1211576) with amine-terminated PEG, is not only efficient and convenient but also scalable, with successful synthesis reported at the gram scale. aip.org These "green" preparation methods eliminate the need for potentially toxic reagents and organic solvents, which is crucial for biomedical applications. aip.orgaip.org

Future research is directed towards continuous-flow synthesis systems. researchgate.net These systems offer precise control over reaction conditions, leading to enhanced reproducibility and scalability, which are critical for industrial-scale production. researchgate.netmdpi.com Additionally, exploring alternative catalysts, such as enzymes or ultrasound, could further accelerate polymerization rates and improve sustainability. nih.gov The goal is to establish robust, low-cost, and reproducible methods that can support the increasing demand for this compound in various research and clinical applications. researchgate.net

Key Research Findings in Synthetic Methodologies:

| Methodology | Key Features | Advantages | Citations |

| One-Step Aqueous Synthesis | Polymerization of dopamine and PEG(NH2)2 in aqueous buffer at room temperature. | Efficient, scalable, convenient, avoids toxic reagents and organic solvents. | aip.orgaip.org |

| Continuous-Flow Synthesis | Utilizes microreactors for continuous production. | Precise reaction control, enhanced reproducibility, scalable for industrial applications. | researchgate.netmdpi.com |

| Catalyst-Assisted Polymerization | Use of catalysts like Fe to accelerate dopamine polymerization. | Faster reaction rates, potential for lower pH synthesis. | nih.gov |

Enhancing Specificity and Tunability of Conjugate Interactions

A key area of ongoing research is the ability to precisely control how this compound conjugates interact with their biological targets. This involves enhancing both the specificity and the tunability of these interactions.

The length of the polyethylene (B3416737) glycol (PEG) chain is a critical parameter for tuning interactions. Studies have shown that by varying the PEG bridge length (e.g., PEG200, PEG400, PEG600, PEG1000), the separation distance between a quantum dot and a conjugated dopamine molecule can be precisely controlled. researchgate.netfsu.edursc.org This control over distance directly impacts charge transfer interactions, with shorter PEG bridges leading to more pronounced effects. fsu.edursc.org

The nature of the capping ligands used in conjunction with this compound also plays a significant role. For instance, using a compact zwitterionic ligand versus a longer, inert PEG ligand can alter the accessibility of reactive groups on the conjugate's surface, thereby shielding or exposing them and modulating the strength of the interaction. fsu.edursc.org Future work will focus on designing conjugates with highly specific targeting moieties, such as peptides or antibodies, to direct them to particular cell types or tissues. mdpi.com This will involve developing a deeper understanding of the structure-property relationships that govern these interactions to create highly tailored and effective biomedical tools.

Impact of PEG Chain Length on Conjugate Interactions:

| PEG Bridge Size | Effect on Separation Distance | Impact on Charge Transfer | Citations |

| PEG200 (shortest) | Minimal | Most pronounced photoluminescence quenching | researchgate.netfsu.edu |

| PEG1000 (longest) | Maximal | Weakest photoluminescence quenching | researchgate.netfsu.edu |

Development of Multifunctional Systems for Integrated Research Approaches

This compound is an ideal platform for building multifunctional systems that can perform several tasks simultaneously, such as imaging and therapy. The catechol groups of dopamine provide strong adhesion to a wide range of materials, while the terminal amine of the PEG chain allows for the attachment of various functional molecules. nih.govresearchgate.net

Researchers have successfully created multifunctional nanoparticles by modifying them with this compound. For example, magnetic nanoparticles have been functionalized with this compound and then further conjugated with folic acid for targeting and a chemotherapy drug (mitoxantrone) for therapy. nih.gov These nanoparticles demonstrated specific binding to and inhibition of cancer cells that overexpress the folate receptor. nih.gov In another approach, mesoporous polydopamine nanoparticles have been modified with amine-terminated PEG to enhance their stability and drug-loading capacity for combined chemo-photothermal therapy. nih.govdovepress.com

Future research will likely focus on creating even more complex, integrated systems. This could involve combining diagnostic imaging, targeted drug delivery, and real-time monitoring of therapeutic response within a single nanoparticle system. mdpi.com The versatility of this compound makes it a cornerstone for developing next-generation theranostics.

Exploration of Novel Reactive Mechanisms and Applications

The reactivity of the catechol group in dopamine is central to the functionality of this compound. Under oxidative conditions, dopamine polymerizes, and its quinone intermediates can react with nucleophiles like amines (-NH2) and thiols (-SH) through Michael addition or Schiff base formation. aip.orgresearchgate.net This covalent crosslinking is fundamental to the formation of polydopamine coatings and hydrogels. nih.govacs.org

Beyond these well-established reactions, there is growing interest in the ability of dopamine to participate in redox chemistry and generate reactive oxygen species (ROS). nih.gov This property opens up possibilities for applications in antimicrobial coatings, where the generated ROS can have a bactericidal effect. nih.gov Conversely, the antioxidant properties of the catechol groups are also being explored. nih.gov

Future research will aim to further elucidate the complex polymerization and reaction pathways of dopamine. acs.org Understanding these mechanisms in greater detail will allow for more precise control over the properties of this compound-based materials. Additionally, exploring the interactions of the catechol groups with a wider range of metal ions and biological molecules could lead to the discovery of novel applications in sensing, catalysis, and bioelectronics. researchgate.net

Standardization of Characterization and Performance Evaluation

As the use of this compound becomes more widespread, there is a growing need for standardized methods to characterize these conjugates and evaluate their performance. Consistent and reproducible characterization is essential for comparing results across different studies and for regulatory approval of any potential clinical applications.

A variety of techniques are currently used to characterize this compound and its conjugates. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the formation of ester or amide linkages and to identify the characteristic peaks of the PEG and dopamine components. aip.orgacs.org Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the successful conjugation of dopamine to the PEG chain. aip.orgresearchgate.net

For nanoparticle systems, dynamic light scattering (DLS) is employed to determine the hydrodynamic size and stability in various media, while transmission electron microscopy (TEM) provides information on morphology and size distribution. aip.orgatlantis-press.com Thermogravimetric analysis (TGA) can be used to determine the composition of copolymer nanoparticles. aip.org

Future efforts should focus on establishing standardized protocols for these characterization techniques. This includes defining key parameters to be measured and reported, such as purity, degree of substitution, particle size distribution, and stability under physiological conditions. aip.orgnih.gov Standardized performance assays, for example, to quantify binding affinity or drug release kinetics, are also needed to allow for meaningful comparisons of different this compound-based systems. rsc.org

Common Characterization Techniques for this compound Conjugates:

| Technique | Information Provided | Citations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of chemical bonds (e.g., amide, ester), presence of functional groups. | aip.orgnih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of conjugation. | aip.orgresearchgate.net |

| Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution, and colloidal stability of nanoparticles. | aip.orgnih.gov |

| Transmission Electron Microscopy (TEM) | Nanoparticle morphology, size, and dispersity. | atlantis-press.com |

| Thermogravimetric Analysis (TGA) | Compositional analysis of copolymers. | aip.org |

Addressing Complex Biological Microenvironments in in vitro and ex vivo Models

To accurately predict the in vivo behavior of this compound conjugates, it is crucial to evaluate them in sophisticated in vitro and ex vivo models that mimic complex biological microenvironments. Simple cell culture models on plastic surfaces often fail to replicate the intricate cellular and extracellular matrix interactions found in living tissues. nih.gov

Advanced in vitro models include co-culture systems, 3D spheroids, and organ-on-a-chip platforms. For example, to study the potential of nanoparticles to cross the blood-brain barrier, researchers use models composed of brain microvascular endothelial cells co-cultured with other neural cells like astrocytes. nih.gov These models provide a more realistic representation of the barrier's complexity.

Ex vivo models, which use tissues or organs outside of the body, offer an even higher level of biological relevance. The dually perfused human placental lobule model, for instance, has been used to study the transfer of PEGylated conjugates across the placenta, providing valuable insights into their potential effects during pregnancy. reading.ac.uk

Future research should increasingly utilize these advanced models to study the stability, transport, and efficacy of this compound systems. Investigating how factors within the tumor microenvironment, such as low pH or the presence of specific enzymes, affect the behavior of these conjugates is a key area of focus. rsc.org These studies will provide critical data for the rational design of this compound-based technologies for clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.